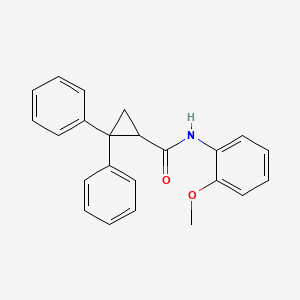
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide, also known as MDPC, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic properties. MDPC is a unique molecule with a cyclopropane ring, which makes it structurally distinct from other compounds.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide is not fully understood. However, it is believed to work by interacting with the endocannabinoid system in the body. The endocannabinoid system is responsible for regulating various physiological processes, including pain, inflammation, and mood. N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide is believed to interact with the CB1 receptor, which is responsible for regulating pain and inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been found to have anti-tumor properties, making it a potential candidate for cancer treatment. N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has also been studied for its potential use in treating addiction to opioids and other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its high yield during synthesis. Additionally, it has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain relievers. However, one of the limitations of using N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide. One potential direction is the development of new pain relievers based on the structure of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide and how it interacts with the endocannabinoid system. Further studies are also needed to determine the potential use of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide in treating addiction and cancer. Overall, N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has shown significant potential for the development of new therapeutic agents and warrants further investigation.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2-methoxybenzoyl chloride with diphenylcyclopropanecarboxylic acid in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this reaction is relatively high, making it an efficient method for synthesizing N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has shown potential therapeutic properties in various scientific research studies. It has been found to possess analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain relievers. N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has also been studied for its potential use in treating addiction to opioids and other drugs. Additionally, it has been found to have anti-tumor properties, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-21-15-9-8-14-20(21)24-22(25)19-16-23(19,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,19H,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIGORWJCPJZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)
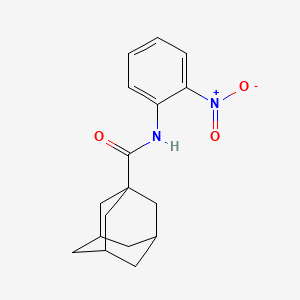
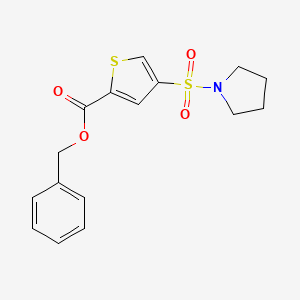
![3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid](/img/structure/B4984310.png)
![2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4984317.png)
![1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)
![4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4984332.png)
![1,5-dimethyl-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984343.png)
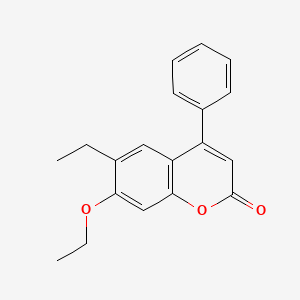
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B4984359.png)

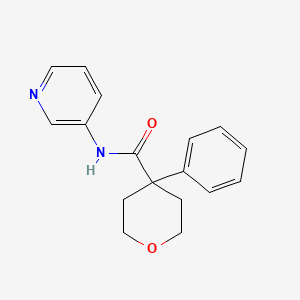
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4984391.png)